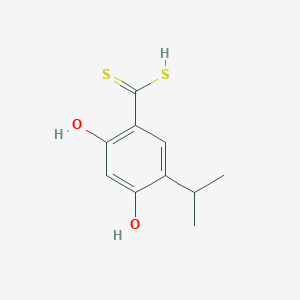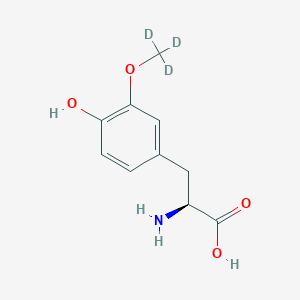
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring, along with a methanamine group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,6-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride may involve large-scale chlorination processes using chlorine gas and pyridine derivatives. The subsequent introduction of the methanamine group can be achieved through catalytic hydrogenation or reductive amination techniques, ensuring efficient and cost-effective production .
化学反応の分析
Types of Reactions
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Aldehydes, ketones, and imines.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
類似化合物との比較
Similar Compounds
(5,6-Dichloropyridin-3-yl)methanamine hydrochloride: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties and applications.
(6-Chloropyridin-2-yl)methanamine hydrochloride: Contains only one chlorine atom, resulting in different reactivity and biological activity.
(3-Fluoropyridin-2-yl)methanamine hydrochloride:
Uniqueness
(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and industrial chemicals .
特性
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEAWRSXGORGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
